3-Methoxyflavone
CAS No.: 7245-02-5
Cat. No.: VC21351995
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7245-02-5 |
---|---|
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 3-methoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 |
Standard InChI Key | ZAIANDVQAMEDFL-UHFFFAOYSA-N |
SMILES | COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Chemical Structure and Properties
3-Methoxyflavone consists of a 2-phenylchromen-4-one structure (the basic flavone skeleton) with a methoxy group (-OCH3) attached at the 3'-position of the B-ring. This specific structural arrangement distinguishes it from other flavone derivatives and contributes to its unique chemical and biological properties .
The molecular formula of 3-Methoxyflavone is C16H12O3, with a molecular weight of 252.26 g/mol. The compound is defined as the parent member of the class of 3'-methoxyflavones, which are flavones carrying a methoxy group specifically at the 3'-position .
Table 1: Chemical Identity and Properties of 3-Methoxyflavone
Parameter | Information |
---|---|
Primary Name | 3-Methoxyflavone (3'-Methoxyflavone) |
Systematic Name (IUPAC) | 2-(3-methoxyphenyl)chromen-4-one |
CAS Registry Number | 53906-83-5 |
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
PubChem CID | 619834 |
Role | Plant metabolite |
Nomenclature and Identification Systems
3-Methoxyflavone is known by several synonyms in scientific literature and chemical databases. Proper identification across different nomenclature systems is essential for comprehensive research and accurate database searches.
Table 2: Alternative Names and Identifiers for 3-Methoxyflavone
Synonym/Identifier | Value |
---|---|
Common Synonyms | 3'-Methoxyflavone, 2-(3-Methoxyphenyl)-4H-chromen-4-one, 3'-Methoxy-flavone, Flavone, 3'-methoxy |
InChI | InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10H,1H3 |
InChIKey | KIEVPIBIYKKJRJ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
ChEBI ID | CHEBI:63327 |
ChEMBL ID | CHEMBL342343 |
KEGG ID | C20872 |
The variety of naming conventions and identification codes demonstrates the integration of 3-Methoxyflavone into various chemical databases and research platforms, facilitating cross-referencing and comprehensive data retrieval .
Natural Occurrence
3-Methoxyflavone has been identified as a natural constituent in several plant species, highlighting its role as a secondary metabolite in plant biochemistry. The compound has been reported to occur in:
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Primula macrophylla
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Primula veris (Common cowslip)
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Hypericum roeperianum
In these plant species, 3-Methoxyflavone serves as a plant metabolite, contributing to the diverse array of flavonoids that play various roles in plant physiology, including protection against ultraviolet radiation, defense against pathogens, and signaling .
Biotransformation Studies
Significant research has investigated the biotransformation capabilities of 3-Methoxyflavone using fungal systems. These studies provide valuable insights into potential metabolic pathways and modification possibilities for this flavone derivative.
Fungal Biotransformation
In detailed biotransformation experiments, 3-Methoxyflavone (referred to as compound 2 in the research) was subjected to transformation by various fungal cultures, resulting in glycosylated derivatives .
Table 3: Biotransformation of 3-Methoxyflavone by Fungal Strains
Fungal Strain | Biotransformation Product | Yield (%) |
---|---|---|
Isaria fumosorosea KCH J2 | 3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside | 29.0 |
Isaria farinosa J1.4 | 3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside | 12.6 |
Isaria farinosa J1.6 | 3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside | 18.6 |
These biotransformation results demonstrate the ability of different Isaria species to modify 3-Methoxyflavone through glycosylation, with varying efficiencies. The highest yield (29%) was achieved with Isaria fumosorosea KCH J2, suggesting this strain possesses particularly effective enzymatic machinery for this specific biotransformation .
Structural Characterization of Biotransformation Products
The structural confirmation of the biotransformation product (3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside) was accomplished through comprehensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques .
Key spectroscopic findings include:
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Five characteristic carbon signals were observed in the region from δ = 80.1 ppm to δ = 62.1 ppm in the 13C-NMR spectrum
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Proton signals ranging from approximately δ = 3.90 ppm to δ = 3.29 ppm were identified in the 1H-NMR spectrum
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A one-proton doublet at δ = 5.13 ppm in the 1H-NMR spectrum confirmed the attachment of a sugar unit to the substrate
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The β-configuration of the glucose unit was verified by the coupling constant (J = 7.4 Hz) for the anomeric proton
Table 4: Spectroscopic Data for 3-Methoxyflavone 4′-O-β-d-(4′′-O-methyl)-Glucopyranoside
Spectroscopic Method | Key Features |
---|---|
1H-NMR | Proton signals: δ = 3.90-3.29 ppm; Anomeric proton: δ = 5.13 ppm (doublet, J = 7.4 Hz) |
13C-NMR | Characteristic carbon signals: δ = 80.1-62.1 ppm |
Mass Spectrometry | [M+H]+ calculated/found (m/z 444.4313/444.1374) |
The comprehensive spectroscopic characterization provides unambiguous confirmation of the structure of the biotransformation product, establishing the regioselectivity of the glycosylation reaction and the specific configuration of the attached sugar moiety .
Significance of Glycosylation
The biotransformation of 3-Methoxyflavone to its glycosylated derivative represents an important modification with potential implications for the compound's properties and applications. Glycosylation of flavonoids generally affects several important characteristics:
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Solubility: Attachment of sugar moieties typically enhances water solubility
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Bioavailability: Modified solubility profiles can influence absorption and distribution
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Stability: Glycosylation may protect sensitive functional groups from degradation
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Biological activity: Structural modifications can alter receptor binding and biological effects
The specific glycosylation of 3-Methoxyflavone at the 4'-position with a 4''-O-methyl-glucopyranoside moiety represents a regioselective enzymatic transformation that could potentially enhance the compound's pharmacological properties .
Comparative Analysis with Related Flavonoids
While the search results focus primarily on 3-Methoxyflavone, it is worth noting the parallel biotransformation studies conducted on related flavonoids, including 3-hydroxyflavone, quercetin, and baicalein. These comparative studies provide a broader context for understanding the biotransformation capabilities of different flavonoid structures.
Table 5: Comparative Biotransformation Products of Related Flavonoids
Parent Flavonoid | Major Biotransformation Product | Yield (%) |
---|---|---|
3-Methoxyflavone | 3-methoxyflavone 4′-O-β-d-(4′′-O-methyl)-glucopyranoside | 29.0 |
3-Hydroxyflavone | Flavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside | 42.5 |
Quercetin | 3′,4′,5,7-tetrahydroxyflavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside | 18.5 |
This comparative analysis reveals distinctive patterns in the biotransformation of different flavonoid structures, with variations in both the regioselectivity of glycosylation and the efficiency of the transformation process .
Applications and Future Research Directions
While the available research focuses primarily on the chemical identification and biotransformation of 3-Methoxyflavone, the findings suggest several potential applications and avenues for future research:
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Development of novel glycosylated flavonoid derivatives with enhanced bioavailability and stability
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Investigation of the biological activities of 3-Methoxyflavone and its glycosylated derivatives
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Exploration of enzymatic biocatalysis for regioselective modification of flavonoids
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Comparative structure-activity relationship studies between 3-Methoxyflavone and related flavonoids
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Examination of the ecological roles of 3-Methoxyflavone in its natural plant sources
The ability to create glycosylated derivatives of 3-Methoxyflavone through biotransformation provides a valuable tool for generating modified flavonoids with potentially enhanced properties for pharmaceutical, nutraceutical, and cosmetic applications.
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